![molecular formula C14H12N4OS2 B5588018 N-(2-amino-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide](/img/structure/B5588018.png)
N-(2-amino-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-amino-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide derivatives often involves complex reactions that allow for the incorporation of thiazole rings into the benzamide backbone. Techniques such as microwave-assisted synthesis have been utilized to efficiently create these compounds. For example, microwave-assisted synthesis was employed to create a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showcasing the efficiency of modern synthetic methods in constructing these complex molecules (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of N-(2-amino-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide derivatives has been elucidated through various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the presence of non-covalent interactions, such as π-π interactions and hydrogen bonding, which significantly influence the molecule's stability and properties. For instance, certain derivatives display gelation behavior, attributed to their unique molecular architecture and the presence of specific non-covalent interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-8-11(10-7-20-13(15)17-10)21-14(16-8)18-12(19)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROKIMRDEZUQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4'-methyl-[4,5']bithiazolyl-2'-yl)-benzamide |
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